3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethoxy]-4-methoxybenzaldehyde
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Overview
Description
3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethoxy]-4-methoxybenzaldehyde is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzylpiperazine moiety, which is known for its pharmacological properties, and a methoxybenzaldehyde group, which contributes to its chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethoxy]-4-methoxybenzaldehyde typically involves multiple steps. One common method includes the reductive amination of 4-methoxybenzaldehyde with 4-benzylpiperazine. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The product is then purified using standard techniques like recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethoxy]-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethoxy]-4-methoxybenzoic acid.
Reduction: 3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethoxy]-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethoxy]-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, particularly in the context of receptor binding.
Medicine: Investigated for its potential pharmacological properties, including anxiolytic and antimicrobial activities
Mechanism of Action
The mechanism of action of 3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethoxy]-4-methoxybenzaldehyde is not fully understood, but it is believed to interact with specific molecular targets such as receptors or enzymes. The benzylpiperazine moiety is known to modulate neurotransmitter systems, which could explain its potential anxiolytic effects . Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 3-(4-Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one
Uniqueness
3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethoxy]-4-methoxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the benzylpiperazine and methoxybenzaldehyde moieties allows for a wide range of chemical modifications and applications.
Properties
IUPAC Name |
3-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-4-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-26-19-8-7-18(15-24)13-20(19)27-16-21(25)23-11-9-22(10-12-23)14-17-5-3-2-4-6-17/h2-8,13,15H,9-12,14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYICURMGMILNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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